2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a combination of pyridine, benzimidazole, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluoro substituent. The pyridine ring is then functionalized with a chloro group and subsequently coupled with the benzimidazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluoro substituent enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and pyridine rings, along with the fluoro and chloro substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOIHZORXCFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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